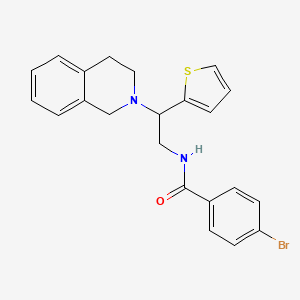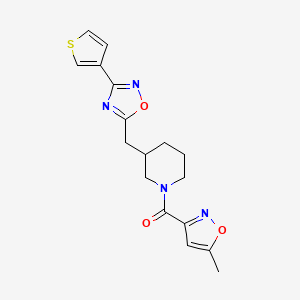![molecular formula C20H19N3O3S B2672333 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865180-60-5](/img/structure/B2672333.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that have been studied for their potential applications in various fields . They are known to be involved in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .
Synthesis Analysis
These compounds can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to create a wide array of derivatives .Chemical Reactions Analysis
In one study, a novel radical-mediated intermolecular carboarylation of alkenes was achieved by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts were harnessed as dual-function reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study on the synthesis and antimicrobial screening of thiazole derivatives, including those similar in structure to the specified compound, highlighted their potential as therapeutic interventions against bacterial and fungal infections. These thiazole derivatives exhibited significant inhibitory action against various strains of bacteria and fungi, indicating their value in treating microbial diseases (Desai et al., 2013).
Anticancer Potential
- Research into thiazolide and benzothiazole derivatives has shown promising anticancer activities. These compounds, through various mechanisms, have demonstrated efficacy against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer. The structural characteristics of these compounds play a significant role in their activity, offering insights into the development of novel anticancer agents (Yurttaş et al., 2015; Havrylyuk et al., 2010).
Herbicidal Activity
- The compound's structural class has been investigated for potential herbicidal activity. A study on 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, which shares functional group similarities, revealed strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, suggesting the potential for developing synthetic herbicides (Araniti et al., 2014).
Antibacterial Role of Anions
- The antibacterial properties of certain compounds, including those containing thiazole and benzothiazole rings, were studied. These compounds were synthesized and tested against pathogenic strains, revealing the importance of anionic components in enhancing antibacterial effects. This research provides a basis for designing compounds with targeted antibacterial activities (Chohan et al., 2003).
Antiviral Agents
- Thiazolides, a class related to the mentioned compound, have shown significant activity against hepatitis B virus replication. The study illustrates the potential of thiazolide derivatives as novel antiviral agents, contributing to the development of treatments for viral infections (Stachulski et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYUODUEYARMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)
![1-Phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione](/img/structure/B2672258.png)






![(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2672272.png)

